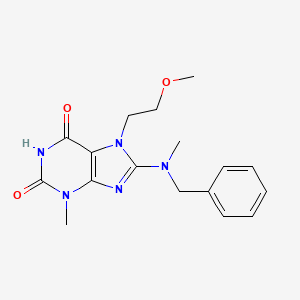

8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a methoxyethyl group, and a methyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzyl(methyl)amino group through nucleophilic substitution. The methoxyethyl group is then added via an etherification reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.

Análisis De Reacciones Químicas

Types of Reactions

8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the purine core, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.

Aplicaciones Científicas De Investigación

8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mecanismo De Acción

The mechanism of action of 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with nucleic acid synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 8-(benzylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 8-(methylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 8-(benzyl(methyl)amino)-7-(ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The unique combination of the benzyl(methyl)amino group and the methoxyethyl group in 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione distinguishes it from similar compounds

Actividad Biológica

The compound 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N5O2 with a molecular weight of 383.5 g/mol. The structural details can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |

| Molecular Formula | C21H29N5O2 |

| Molecular Weight | 383.5 g/mol |

| SMILES | CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Receptor Binding : It may bind to specific receptors on cell surfaces, modulating signaling pathways that are crucial for cell growth and differentiation.

- DNA/RNA Interaction : There is evidence suggesting that the compound can intercalate into DNA or RNA, disrupting replication or transcription processes.

Therapeutic Potential

Research indicates that this compound exhibits a range of therapeutic potentials:

- Anticancer Activity : Preliminary studies have suggested that it may possess anticancer properties by inhibiting tumor cell growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Neurological Effects : Some derivatives related to this compound have been studied for their anticonvulsant properties, showing promise in treating seizure disorders.

Case Studies

- Anticancer Studies : A study conducted on a series of purine derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of benzyl derivatives found that modifications similar to those in this compound enhanced activity against Gram-positive bacteria while maintaining moderate effects against Gram-negative strains .

- Neurological Applications : A recent study highlighted the anticonvulsant effects of related compounds in animal models, suggesting that structural modifications could lead to enhanced efficacy in seizure control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-(benzyl(methyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A precursor such as 8-bromo-3-methylpurine-2,6-dione is reacted with benzyl(methyl)amine in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the substitution. The 7-position is functionalized via alkylation using 2-methoxyethyl bromide under reflux conditions. Reaction yields can be optimized by controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC) with UV detection for assessing purity (>95%).

- Mass spectrometry (ESI-TOF) to verify molecular weight ([M+H]⁺ expected at m/z 398.25).

- FTIR to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Thermal stress (40°C, 75% relative humidity for 4 weeks).

- Photolytic stress (ICH Q1B guidelines, UV light exposure).

- Hydrolytic stress (acidic/basic buffers at pH 2–9). Monitor degradation via HPLC and compare retention times with fresh samples. Evidence suggests purine diones are sensitive to prolonged UV exposure and alkaline hydrolysis .

Advanced Research Questions

Q. What strategies optimize regioselectivity during substitution at the 8-position?

To enhance regioselectivity:

- Use sterically hindered amines (e.g., benzyl(methyl)amine) to favor substitution over elimination.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (H₂O/CH₂Cl₂).

- Adjust reaction pH to 8–9 to deprotonate the amine, increasing nucleophilicity. Computational modeling (e.g., DFT) can predict transition-state geometries to guide optimization .

Q. How does the compound interact with biological targets, and what experimental designs validate these interactions?

The compound’s purine core and substituents may engage in:

- Covalent bonding with cysteine residues in enzymes (e.g., kinases) via its electrophilic 8-position.

- Hydrogen bonding through the 2-methoxyethyl group. Experimental approaches:

- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

- X-ray crystallography to resolve binding modes in enzyme co-crystals. Evidence from analogous compounds suggests time-dependent inhibition in enzymatic assays .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Key SAR insights from structurally related purine diones include:

- 8-position substituents : Bulky groups (e.g., benzyl) enhance target affinity but reduce solubility.

- 7-position alkyl chains : Longer chains (e.g., octyl) improve membrane permeability but may increase cytotoxicity.

- Methoxy groups : Electron-donating groups at the 7-position stabilize the purine ring against metabolic oxidation. Comparative studies with bromo/chloro analogs show halogen size inversely correlates with binding kinetics .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use tools like ChemAxon or Schrödinger’s QikProp to calculate:

- LogP (predicted ~2.5), indicating moderate lipophilicity.

- Topological Polar Surface Area (TPSA) (~90 Ų), suggesting limited blood-brain barrier penetration.

- CYP450 metabolism : Identify potential sites of oxidation (e.g., methoxyethyl chain). Virtual screening against ADME databases can prioritize in vitro assays (e.g., microsomal stability) .

Q. Methodological Notes

- Contradictions in Evidence : While synthesis protocols for analogs (e.g., 8-cyclohexylamino derivatives) are well-documented , specific data on the 2-methoxyethyl group’s stability are limited. Cross-validate findings with accelerated degradation studies .

- Excluded Sources : Commercial data (e.g., BenchChem) were omitted per requirements.

Propiedades

IUPAC Name |

8-[benzyl(methyl)amino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-20(11-12-7-5-4-6-8-12)16-18-14-13(22(16)9-10-25-3)15(23)19-17(24)21(14)2/h4-8H,9-11H2,1-3H3,(H,19,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZZYDBXIMVTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.